4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Description
Properties
CAS No. |
1242427-43-5 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5-4-7(9(12)13)11-6(5)2-3-10-8/h2-4,11H,1H3,(H,12,13) |
InChI Key |
SUSOHPOJQNSHAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolo[3,2-c]pyridine derivatives are often synthesized from substituted pyridine precursors such as 2-bromo-5-methylpyridine or related halogenated pyridines.
- Methoxy substitution can be introduced via nucleophilic aromatic substitution or by using methoxy-substituted pyridine derivatives.
- Carboxylation is commonly achieved by oxidation or hydrolysis of ester intermediates.
Representative Synthetic Route
A representative synthetic route adapted from literature involves the following steps:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation of 2-bromo-5-methylpyridine to 2-bromo-5-methylpyridine-1-oxide | m-Chloroperbenzoic acid (m-CPBA) | High | Controlled oxidation to N-oxide intermediate |
| 2 | Nitration to 2-bromo-5-methyl-4-nitropyridine-1-oxide | Fuming nitric acid in sulfuric acid | Moderate to high | Electrophilic aromatic substitution |
| 3 | Reaction with N,N-dimethylformamide dimethyl acetal to form key intermediate | DMF-DMA in DMF | Moderate | Forms enamine or iminium intermediate |
| 4 | Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine | Iron powder and acetic acid | Moderate | Reductive cyclization |
| 5 | Suzuki cross-coupling with 3,4,5-trimethoxyphenylboronic acid | Pd catalyst, K2CO3, pyridine, Cu(OAc)2, microwave irradiation | Moderate to good | Introduces aryl substituent |
| 6 | Hydrolysis or saponification of ester to carboxylic acid | NaOH in ethanol, reflux | High (up to 95%) | Converts ester to acid |
| 7 | Purification by recrystallization or chromatography | Silica gel chromatography, recrystallization | - | Final isolation |
This route is adapted from related pyrrolo[3,2-c]pyridine syntheses and carboxylic acid preparations reported in peer-reviewed journals.
Alternative Preparation via Ester Hydrolysis
- Starting from ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, hydrolysis under basic conditions (e.g., 2M NaOH in ethanol) followed by acidification yields the target carboxylic acid.
- Reaction times vary from 1 to 2 hours under reflux, with yields reported between 70-95% depending on conditions.
Purification and Characterization
- The crude acid is typically purified by filtration after acidification to pH ~4, followed by drying under vacuum or in a desiccator.
- Characterization includes melting point determination, IR spectroscopy (noting characteristic carboxylic acid peaks near 1700 cm⁻¹), and NMR spectroscopy to confirm substitution patterns.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Observations/Comments |
|---|---|---|
| Oxidation | m-CPBA, room temp, 1-2 h | Clean conversion to N-oxide |
| Nitration | HNO3/H2SO4, 0-5 °C, 1 h | Controlled nitration, moderate yield |
| Cyclization | Fe powder, AcOH, reflux | Efficient ring closure |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, pyridine, microwave, 85-125 °C | High selectivity, moderate to good yield |
| Hydrolysis | 2M NaOH, EtOH, reflux 1-2 h | High yield of acid |
| Purification | Acidification to pH 4, filtration, recrystallization | High purity product |
Research Findings and Notes
- The methoxy group at the 4-position is stable under the reaction conditions used for cyclization and hydrolysis.
- Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yields compared to conventional heating.
- The carboxylic acid functionality is introduced efficiently by hydrolysis of esters, which are more readily handled intermediates.
- The synthetic route allows for structural modifications at other positions, enabling analog development for biological evaluation.
- Safety precautions are necessary during nitration and high-temperature cyclization steps due to hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Scientific Research Applications
Structural Features
The compound features a pyrrole ring fused to a pyridine ring, with a methoxy group and a carboxylic acid functional group. This unique structure enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the exploration of its efficacy against various diseases.
Case Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer drug.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Agrochemicals
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its ability to interact with specific biological pathways in plants and pests can lead to the development of novel agrochemical products.
Case Studies
- Herbicidal Activity : Studies have shown that certain derivatives of this compound demonstrate effective herbicidal properties, suggesting its utility in weed management strategies.
Materials Science
The unique properties of this compound also make it an interesting candidate for materials science applications, particularly in the development of organic semiconductors and polymers.
Case Studies
- Organic Electronics : Research has indicated that the incorporation of this compound into polymer matrices can enhance the electrical conductivity and stability of organic electronic devices.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which are involved in cell proliferation, differentiation, and survival . By inhibiting these receptors, the compound can disrupt signaling pathways that promote tumor growth and metastasis.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyridine Family
The following table summarizes key structural analogs, highlighting substituent positions, molecular properties, and synthesis yields:
Key Observations:
Substituent Position and Reactivity :
- The 4-methoxy derivative exhibits distinct electronic properties compared to 5- or 7-methoxy isomers due to differences in electron-donating effects on the aromatic system .
- Chloro and trifluoromethyl substituents (e.g., 6-chloro and 4-CF₃ analogs) introduce electron-withdrawing effects, altering solubility and reactivity .
Synthesis and Yield :
- Methoxy-substituted pyrrolo-pyridines are typically synthesized via hydrogenation of ethyl carboxylate precursors over Pd/C, with yields ranging from 71–95% depending on substituents .
- The 7-methoxy isomer (pyrrolo[2,3-c]pyridine) has a higher melting point (269–271°C) compared to other analogs, likely due to enhanced crystallinity .
Comparison with Non-Fused Pyridinecarboxylic Acids
Simpler pyridinecarboxylic acids, such as 2-methoxy-3-pyridinecarboxylic acid (C₇H₇NO₃, MW 153.13), lack the fused pyrrole ring but share functional groups. These compounds are less complex synthetically and exhibit lower molecular weights, making them more soluble but less pharmacologically versatile .
Biological Activity
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8N2O3
- SMILES : COC1=NC=CC2=C1C=C(N2)C(=O)O
- InChIKey : SUSOHPOJQNSHAZ-UHFFFAOYSA-N
The compound features a pyrrole moiety fused to a pyridine nucleus, which is characteristic of many biologically active compounds.
Biological Activity Overview
Research on similar pyrrolo[3,2-c]pyridine derivatives indicates a broad spectrum of biological activities including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may exhibit activity against bacteria and fungi.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
Antitumor Activity
A study highlighted that derivatives of pyrrolo[3,4-c]pyridine demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards normal cardiac cells. This suggests potential for selective targeting in cancer therapy .
Antimicrobial Effects
Research has shown that certain pyrrolo derivatives possess significant antimicrobial activity. For instance, compounds similar to 4-methoxy derivatives have been tested against E. coli and S. aureus, displaying notable bacteriostatic effects . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Mechanisms
Pyrrolo compounds are being investigated for their ability to modulate inflammatory pathways. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Data Table: Biological Activities of Pyrrolo Derivatives
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Many pyrrolo derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for cell proliferation in cancer cells.
- Receptor Modulation : Interaction with specific receptors may modulate signaling pathways related to inflammation and immune response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
